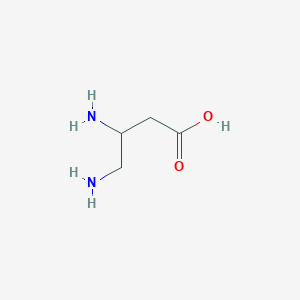

Ácido 3,4-diaminobutanoico

Descripción general

Descripción

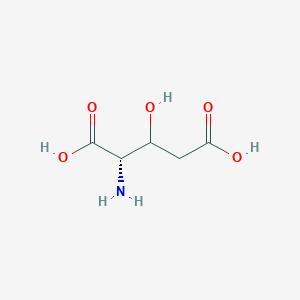

3,4-Diaminobutanoic acid, also known as DABA, is an amino acid that is not commonly found in proteins . It has a molecular weight of 191.06 and a molecular formula of C4H10N2O2 .

Synthesis Analysis

The synthesis of ®-3,4-Diaminobutanoic acid has been achieved through the desymmetrization of Dimethyl 3-(benzylamino)glutarate via enzymatic ammonolysis . Another chemoenzymatic approach has been used to synthesize a ®-3,4-diaminobutanoic acid derivative with suitable orthogonal protection for solid phase peptide synthesis .Molecular Structure Analysis

The molecular structure of 3,4-Diaminobutanoic acid is represented by the formula C4H10N2O2 . The average mass is 118.134 Da and the monoisotopic mass is 118.074226 Da .Aplicaciones Científicas De Investigación

Síntesis de péptidos en fase sólida

Se ha logrado la síntesis quimioenzimática eficiente de un derivado del ®-ácido 3,4-diaminobutanoico. El compuesto final tiene una protección ortogonal adecuada para la síntesis de péptidos en fase sólida . Esta aplicación es particularmente útil en el campo de la bioquímica y la biología molecular, donde los péptidos se sintetizan para diversos fines de investigación.

Tratamiento del cáncer

El ácido 3,4-diaminobutanoico se ha utilizado en el desarrollo de conjugados péptido-fármaco para el tratamiento del cáncer . Estos conjugados pueden actuar como portadores de agentes quimioterapéuticos y radionucleidos al dirigirse específicamente a las células cancerosas. Esta aplicación es significativa en el campo de la oncología, donde se están desarrollando terapias dirigidas para mejorar la eficacia y reducir los efectos secundarios de los tratamientos contra el cáncer.

Cuantificación de neurotoxinas

El ácido 3,4-diaminobutanoico es un reactivo adecuado utilizado en la cuantificación de la neurotoxina β-N-metilamino-L-alanina (BMAA) en los mariscos . Esta aplicación es importante en el campo de la seguridad alimentaria y la neurología, ya que se ha relacionado la BMAA con diversas enfermedades neurodegenerativas.

Terapéutica peptídica

La terapéutica peptídica ha desempeñado un papel significativo en diferentes prácticas médicas, incluido el tratamiento del cáncer . El ácido 3,4-diaminobutanoico, al ser un aminoácido, se puede utilizar en la síntesis de estos péptidos terapéuticos.

Administración de fármacos

Se han desarrollado péptidos modificados, que pueden incluir ácido 3,4-diaminobutanoico, como portadores de fármacos . Estos conjugados péptido-fármaco se han evaluado en diversas fases de ensayos clínicos para el tratamiento de diferentes tipos de cáncer sólido y leucemia.

Regulación del sistema inmunitario

Los péptidos anticancerígenos (ACP), que se pueden sintetizar utilizando ácido 3,4-diaminobutanoico, pueden regular el sistema inmunitario . Esta aplicación es crucial en el campo de la inmunología y la investigación del cáncer, donde se está estudiando ampliamente el papel del sistema inmunitario en el desarrollo y tratamiento del cáncer.

Mecanismo De Acción

Target of Action

3,4-Diaminobutanoic acid, also known as DABA, primarily targets GABA transaminase , an enzyme that converts GABA back to glutamate . This enzyme plays a crucial role in the regulation of GABA levels in the brain, which is an important inhibitory neurotransmitter.

Mode of Action

DABA acts as a non-competitive inhibitor of GABA transaminase . When the enzyme is inhibited, the conversion of GABA back to glutamate cannot occur, leading to elevated levels of GABA . Additionally, DABA has been observed to be a GABA reuptake inhibitor , which further elevates levels of GABA .

Biochemical Pathways

The primary biochemical pathway affected by DABA is the GABAergic pathway . By inhibiting GABA transaminase and acting as a GABA reuptake inhibitor, DABA increases the concentration of GABA in the synaptic cleft . This results in enhanced inhibitory neurotransmission, affecting various downstream neurological processes.

Pharmacokinetics

One study has shown that a daba-based compound exhibited high stability in mouse and human serum, with a half-life significantly greater than 24 hours . This suggests that DABA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Result of Action

The primary result of DABA’s action is an increase in GABA levels, leading to enhanced inhibitory neurotransmission . This can have various effects on neurological function, potentially influencing mood, anxiety, and other aspects of brain function. It’s important to note that while daba has been shown to have anticonvulsant properties, over the long term, it could paradoxically cause convulsions .

Safety and Hazards

Direcciones Futuras

The presence of β-amino acids like 3,4-Diaminobutanoic acid in natural products produces structural diversity and provides characteristic architectures beyond those of ordinary α-L-amino acids, thus generating significant and unique biological functions . The efficient chemoenzymatic synthesis of a ®-3,4-diaminobutanoic acid derivative has been achieved, which has suitable orthogonal protection for solid phase peptide synthesis . This suggests potential future directions in the field of peptide synthesis.

Análisis Bioquímico

Biochemical Properties

It has been observed that 2,4-diaminobutanoic acid, a structural isomer of 3,4-diaminobutanoic acid, is a GABA reuptake inhibitor . This suggests that 3,4-Diaminobutanoic acid might interact with enzymes, proteins, and other biomolecules involved in the GABAergic system .

Cellular Effects

It has been observed that diaminobutanoic acid derivatives can be used as carriers for the delivery of antisense antibacterial peptide nucleic acids . This suggests that 3,4-Diaminobutanoic acid might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been observed that 2,4-diaminobutanoic acid is a GABA reuptake inhibitor . This suggests that 3,4-Diaminobutanoic acid might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that diaminobutanoic acid derivatives show significant stability in mouse and human serum . This suggests that 3,4-Diaminobutanoic acid might also exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3,4-Diaminobutanoic acid at different dosages in animal models are not well-studied. It has been observed that diaminobutanoic acid derivatives show in vivo activity against a multidrug-resistant, extended spectrum beta-lactamase-producing E. coli in a murine peritonitis model . This suggests that 3,4-Diaminobutanoic acid might also exhibit dosage-dependent effects in animal models .

Metabolic Pathways

It has been observed that diaminobutanoic acid derivatives are involved in the biosynthesis of antiviral γ-poly-D-2,4-diaminobutyric acid in Streptoalloteichus hindustanus . This suggests that 3,4-Diaminobutanoic acid might also be involved in similar metabolic pathways .

Transport and Distribution

It has been observed that diaminobutanoic acid derivatives can be used as carriers for the delivery of antisense antibacterial peptide nucleic acids . This suggests that 3,4-Diaminobutanoic acid might also interact with transporters or binding proteins, and influence its localization or accumulation .

Subcellular Localization

It has been observed that diaminobutanoic acid derivatives can be used as carriers for the delivery of antisense antibacterial peptide nucleic acids . This suggests that 3,4-Diaminobutanoic acid might also be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

3,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKAYTBBWLDCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562684 | |

| Record name | 3,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131530-16-0 | |

| Record name | 3,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic approaches for obtaining enantiomerically pure 3,4-diaminobutanoic acid?

A1: Two main synthetic strategies for enantiomerically pure 3,4-diaminobutanoic acid are highlighted in the provided research:

- Enzymatic Desymmetrization: Lipase B from Candida antarctica can efficiently catalyze the desymmetrization of dimethyl 3-(benzylamino)glutarate through ammonolysis. This method leads to the formation of enantiopure monoamides, which can be further converted to (R)-3,4-diaminobutanoic acid []. You can read more about this approach here: .

- Stereospecific Synthesis from D-Aspartic Acid: A practical and scalable method utilizes D-aspartic acid as a starting material for the stereospecific synthesis of (R)-3,4-diaminobutanoic acid dihydrochloride. This six-step synthesis proceeds with good overall yield and offers a potentially viable route for larger-scale production []. Further details on this method can be found here: .

Q2: Are there analytical techniques specifically designed for the detection and quantification of 3,4-diaminobutanoic acid?

A2: While the provided abstracts do not directly focus on analytical methods for 3,4-diaminobutanoic acid, a related paper describes a selective quantitation method for the neurotoxin β-Methylamino-L-alanine (BMAA) using hydrophilic-interaction liquid chromatography–differential mobility spectrometry–tandem mass spectrometry (HILIC–DMS–MS/MS) []. This suggests that similar chromatographic and mass spectrometry techniques could potentially be adapted for the analysis of 3,4-diaminobutanoic acid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.